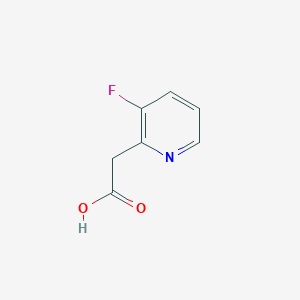

2-(3-Fluoropyridin-2-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVLGFFPZLHRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700037 | |

| Record name | (3-Fluoropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000524-32-2 | |

| Record name | (3-Fluoropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Fluoropyridin-2-YL)acetic acid: Properties, Synthesis, and Applications

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluoropyridin-2-YL)acetic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide will cover its chemical identifiers, physicochemical properties, and its emerging role as a valuable building block in the synthesis of complex bioactive molecules. Due to the limited availability of publicly accessible, peer-reviewed experimental data, this guide will focus on aggregating available information from commercial suppliers and drawing logical inferences from related, well-documented compounds.

Introduction

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Among these, fluorinated pyridines represent a privileged scaffold in numerous approved drugs and clinical candidates. This compound (CAS Number: 1000524-32-2) is a bifunctional building block that combines the desirable electronic properties of a 3-fluoropyridine ring with the synthetic versatility of a carboxylic acid moiety. This unique combination makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules, particularly in the development of novel therapeutic agents.

Chemical Properties and Identifiers

A summary of the key chemical identifiers and properties for this compound is presented below. This information is primarily compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1000524-32-2 | [1], [2] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Predicted Boiling Point | 259.0 ± 25.0 °C | [3] |

| Predicted Density | 1.357 ± 0.06 g/cm³ | [3] |

| SMILES | O=C(O)CC1=NC=CC=C1F | [1] |

Synthesis and Purification

A potential, though unverified, synthetic pathway is outlined below. This should be considered a theoretical workflow and would require significant experimental optimization and validation.

Caption: A plausible, non-validated synthetic workflow for this compound.

Experimental Causality:

-

Choice of Precursor: 2-Chloro-3-fluoropyridine is a logical starting material as the chloro substituent at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the fluoro substituent.

-

Nucleophilic Partner: Malonic esters are commonly used as two-carbon synthons that can be readily converted to an acetic acid moiety.

-

Hydrolysis and Decarboxylation: The final step would involve the hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid derivative, which is typically facile upon heating.

Purification: Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. The acidic nature of the product would also allow for acid-base extraction as a purification strategy.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not currently available in peer-reviewed literature. For researchers synthesizing this compound, the following spectroscopic analyses would be crucial for structure confirmation and purity assessment:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet or AB quartet for the methylene protons of the acetic acid group, and three aromatic signals corresponding to the protons on the fluoropyridine ring. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show signals for the carboxylic acid carbon, the methylene carbon, and the five carbons of the fluoropyridine ring. The carbon directly bonded to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (155.13 g/mol ). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-F stretching vibrations.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block for several reasons:

-

Carboxylic Acid Handle: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, allowing for its incorporation into larger molecules through well-established coupling reactions.

-

Fluoropyridine Core: The 3-fluoropyridine moiety can engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to protein targets. The fluorine atom can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

While specific examples of the use of this compound in the synthesis of named drug candidates are not yet prominent in the literature, its structural motifs are present in a number of bioactive compounds. For instance, fluorinated pyridines are key components in a range of kinase inhibitors and other targeted therapies. The acetic acid side chain provides a straightforward point of attachment for building out more complex structures.

Caption: Synthetic transformations of this compound in drug discovery.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on its chemical structure and data for related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its combination of a fluorinated pyridine ring and a reactive carboxylic acid handle provides a versatile platform for the synthesis of novel bioactive compounds. While detailed experimental data in the public domain is currently limited, the foundational knowledge of its chemical properties and potential synthetic utility underscores its value for researchers in the pharmaceutical sciences. Further research into its synthesis, characterization, and application is warranted to fully exploit its potential in the development of next-generation therapeutics.

References

-

Pharmaffiliates. 1000524-32-2| Chemical Name : this compound.[Link]

Sources

A Technical Guide to the Structure Elucidation of 2-(3-Fluoropyridin-2-YL)acetic acid

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-(3-Fluoropyridin-2-YL)acetic acid, a key building block in pharmaceutical and agrochemical research. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the critical analytical techniques required for unambiguous structure confirmation. By integrating principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document outlines a self-validating workflow that ensures the highest degree of scientific integrity. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to overcome common analytical challenges.

Introduction: The Significance of this compound

This compound (C₇H₆FNO₂) is a substituted pyridine derivative with a molecular weight of 155.13 g/mol .[1][2] Its structural complexity, arising from the presence of a fluorinated pyridine ring and a carboxylic acid moiety, makes it a valuable synthon in medicinal chemistry. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. Therefore, the unambiguous confirmation of its molecular structure is a critical prerequisite for its application in drug discovery and development pipelines.

This guide presents a multi-pronged analytical approach for the definitive structure elucidation of this compound, ensuring data integrity and reproducibility.

Foundational Physicochemical Properties

A preliminary understanding of the compound's basic properties is essential before embarking on detailed structural analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | ChemScene[2] |

| Molecular Weight | 155.13 | ChemicalBook[1] |

| CAS Number | 1000524-32-2 | ChemScene[2] |

| Boiling Point (Predicted) | 259.0±25.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.357±0.06 g/cm³ | ChemicalBook[1] |

These properties provide the initial parameters for setting up subsequent analytical experiments.

The Integrated Approach to Structure Elucidation

Figure 1: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.[3]

4.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), and their coupling patterns (connectivity).

Expected ¹H NMR Spectrum:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 4-5, J(H-H) ≈ 1-2 |

| H-5 | ~7.3 - 7.5 | ddd | J(H-H) ≈ 8-9, J(H-H) ≈ 4-5, J(H-F) ≈ 1-2 |

| H-6 | ~8.3 - 8.5 | ddd | J(H-H) ≈ 4-5, J(H-F) ≈ 2-3, J(H-H) ≈ 1-2 |

| -CH₂- | ~3.8 - 4.0 | s | - |

| -COOH | ~10.0 - 12.0 | br s | - |

Note: Predicted shifts are based on analogous structures and can vary with solvent and concentration. The protons on the pyridine ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

4.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The presence of fluorine will induce characteristic C-F coupling constants, which are invaluable for assigning fluorinated carbons.

Expected ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, ²JCF, etc.) |

| C-2 | ~150 - 155 | d, ²JCF ≈ 15-25 Hz |

| C-3 | ~155 - 160 | d, ¹JCF ≈ 240-260 Hz |

| C-4 | ~125 - 130 | d, ³JCF ≈ 5-10 Hz |

| C-5 | ~120 - 125 | s |

| C-6 | ~145 - 150 | d, ⁴JCF ≈ 2-4 Hz |

| -CH₂- | ~35 - 40 | d, ³JCF ≈ 3-5 Hz |

| -COOH | ~170 - 175 | s |

Note: The large one-bond C-F coupling (¹JCF) is a definitive indicator of the fluorine-bearing carbon.

4.3. ¹⁹F NMR Spectroscopy: A Direct View of Fluorine

Rationale: ¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[3][4] The chemical shift and coupling to neighboring protons are key diagnostic features.

Expected ¹⁹F NMR Spectrum: The spectrum will show a single resonance for the fluorine atom on the pyridine ring. This signal will be split by the adjacent protons (H-2 and H-4). The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. For 3-fluoropyridine, the ¹⁹F chemical shift is a key identifier.[5]

4.4. 2D NMR Experiments: Connecting the Pieces

Rationale: While 1D NMR provides foundational data, 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously connecting the atoms within the molecular structure.

Figure 2: Logic of 2D NMR experiments for connectivity mapping.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled fluorine spectrum.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming the connectivity of different structural motifs.

5.1. High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecule and, from that, its elemental composition.

Expected Result:

-

Technique: Electrospray Ionization (ESI) is suitable for this polar, acidic molecule.

-

Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be explored.

-

Expected m/z for [M+H]⁺: 156.0455 (Calculated for C₇H₇FNO₂⁺)

-

Expected m/z for [M-H]⁻: 154.0310 (Calculated for C₇H₅FNO₂⁻)

The high-resolution measurement allows for the unambiguous determination of the elemental formula, ruling out other possibilities with the same nominal mass.

5.2. Tandem Mass Spectrometry (MS/MS)

Objective: To induce fragmentation of the parent ion and analyze the resulting fragment ions. This provides evidence for the proposed structure.

Expected Fragmentation Pathways:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

-

Loss of the entire acetic acid side chain: Cleavage of the C-C bond between the pyridine ring and the methylene group.

Figure 3: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to an LC system.

-

HRMS Acquisition: Acquire full scan MS data in both positive and negative ion modes.

-

MS/MS Acquisition: Select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

X-ray Crystallography: The Definitive 3D Structure

Rationale: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional map of the atomic positions in the molecule.[6][7] This technique is considered the "gold standard" for structure proof.

Objective: To obtain a high-quality crystal and solve its structure to confirm the atomic connectivity, stereochemistry (if applicable), and solid-state conformation.

Experimental Protocol: X-ray Crystallography

-

Crystallization: This is often the most challenging step.[8] Screen various solvents and solvent combinations (e.g., slow evaporation from ethanol/water, vapor diffusion with ethyl acetate/hexanes) to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[6]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam.[6] Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atomic model to the electron density and refine the structure to obtain the final atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure provides irrefutable proof of the compound's identity and constitution.

Conclusion: A Self-Validating Approach

The structure elucidation of this compound is a process that demands a meticulous and multi-faceted analytical strategy. By integrating the detailed connectivity information from 1D and 2D NMR, the precise molecular formula and fragmentation data from HRMS, and the definitive 3D arrangement from X-ray crystallography, a self-validating and unassailable structural assignment can be achieved. Each technique corroborates the others, ensuring the highest level of scientific rigor and providing the necessary confidence for advancing this important molecule in research and development programs.

References

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available from: [Link]

-

3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available from: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

-

X-ray crystallography. Wikipedia. Available from: [Link]

-

X-ray Crystallography. Chemistry LibreTexts. Available from: [Link]

-

X-ray Crystallography. Proteopedia. Available from: [Link]

Sources

- 1. This compound CAS#: 1000524-32-2 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. proteopedia.org [proteopedia.org]

physical and chemical properties of 2-(3-Fluoropyridin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Fluoropyridin-2-YL)acetic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry. This document delves into its structural characteristics, physicochemical parameters, spectroscopic profile, and reactivity, offering valuable insights for its application in drug discovery and development.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The pyridine scaffold, a common motif in pharmaceuticals, is frequently fluorinated to modulate its electronic properties and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound belongs to this important class of compounds and serves as a valuable building block for the synthesis of more complex bioactive molecules. Its unique arrangement of a carboxylic acid moiety and a fluorine atom on the pyridine ring presents distinct opportunities for molecular design and lead optimization in drug discovery programs.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | [4] |

| Molecular Weight | 155.13 g/mol | [4] |

| CAS Number | 1000524-32-2 | [4] |

| Appearance | White to off-white powder/crystals | [5] |

| Boiling Point (Predicted) | 259.0 ± 25.0 °C | [6] |

| Density (Predicted) | 1.357 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.65 ± 0.10 | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a complete set of experimentally derived spectra for this specific molecule is not publicly available, the expected spectral features can be inferred from the analysis of similar structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group. The methylene protons will likely appear as a singlet.[8][9][10][11][12][13]

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >170 ppm).[9][14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[18][19][20]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.[18][19][20]

-

C-F stretching vibrations, which can appear in the fingerprint region.

-

C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45).[21][22]

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the preparation of pyridylacetic acid derivatives can be adapted. A plausible synthetic route could involve the following conceptual steps:

Figure 1: Conceptual synthetic workflow for this compound.

This approach would likely involve a palladium-catalyzed cross-coupling reaction of a suitable starting material like 2-chloro-3-fluoropyridine with a protected acetic acid equivalent, such as a malonic ester, followed by hydrolysis and decarboxylation. Other strategies could involve the functionalization of a pre-formed pyridylacetic acid scaffold.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the carboxylic acid and the fluoropyridine ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for incorporating this building block into larger molecules.

-

Fluoropyridine Ring: The fluorine atom at the 3-position is generally less susceptible to nucleophilic aromatic substitution compared to fluorine at the 2- or 4-positions. However, under forcing conditions or with highly activated nucleophiles, substitution may occur. The pyridine nitrogen can be protonated or alkylated.

Applications in Drug Discovery

Fluorinated pyridine derivatives are integral components of numerous approved drugs and clinical candidates.[23] The presence of the fluorine atom in this compound can confer several advantageous properties to a drug molecule:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to an increased half-life of the drug.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby improving potency.

-

Modulation of Physicochemical Properties: Fluorine substitution can influence lipophilicity and pKa, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[24][25]

While specific biological activities of this compound itself are not extensively documented, it serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. For instance, related fluorinated pyridylacetic acid derivatives have been investigated for their biological activities.[2]

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable fluorinated building block for medicinal chemistry and drug discovery. Its unique combination of a pyridine ring, a fluorine atom, and a carboxylic acid moiety offers a versatile platform for the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the design and development of next-generation pharmaceuticals. Further experimental studies to fully elucidate its properties and explore its biological activities are warranted.

References

-

Chemspace. 2-[1-(3-fluoropyridin-2-yl)-N-methylformamido]acetic acid. [Link]

- Avdeef, A., et al. (2018). Biorelevant pKa (37°C)

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

This compound. [Link]

-

Pharmaffiliates. 1000524-32-2| Chemical Name : this compound. [Link]

-

ResearchGate. FT-IR spectrum of the acetic acid. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. 2.4: Functional Groups. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy, 8, 949–960.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

mzCloud. Fluroxypyr. [Link]

-

Exploring 2-Acetyl-3-fluoropyridine: A Key Pharmaceutical Intermediate. [Link]

-

ITRC. 4 Physical and Chemical Properties – PFAS — Per - and Polyfluoroalkyl Substances. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. [Link]

-

PubChemLite. 2-(2-fluoropyridin-3-yl)acetic acid (C7H6FNO2). [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

PubMed. Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability-part one. [Link]

-

National Institute of Standards and Technology. Acetic acid. [Link]

-

ResearchGate. Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability—Part one. [Link]

-

PubChem. Perfluorooctanoic acid. [Link]

-

CHEMISTRY 1000. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

MDPI. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]

-

National Institute of Standards and Technology. Fluoroacetic acid. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 2-((3-Fluoropyridin-4-yl)oxy)acetic acid [smolecule.com]

- 3. 2-(4-Fluoropyridin-2-yl)acetic acid (1000530-31-3) for sale [vulcanchem.com]

- 4. chemscene.com [chemscene.com]

- 5. innospk.com [innospk.com]

- 6. This compound CAS#: 1000524-32-2 [m.chemicalbook.com]

- 7. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 10. rsc.org [rsc.org]

- 11. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Acetic acid [webbook.nist.gov]

- 21. Fluoroacetic acid [webbook.nist.gov]

- 22. Acetic acid(64-19-7) MS spectrum [chemicalbook.com]

- 23. mdpi.com [mdpi.com]

- 24. Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability-part one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Strategic Role of 2-(3-Fluoropyridin-2-YL)acetic Acid in Modern Drug Discovery: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological significance of 2-(3-Fluoropyridin-2-YL)acetic acid (and its derivatives) as a pivotal intermediate in the synthesis of novel therapeutic agents. While direct biological activity of this compound is not extensively documented, its structural motifs are integral to a range of biologically active molecules. This guide will elucidate the synthetic utility of this compound, with a particular focus on its application in the development of advanced antibacterial agents. We will detail a representative synthetic pathway, outline protocols for biological evaluation, and discuss the underlying principles of structure-activity relationships that make fluorinated pyridines a cornerstone of modern medicinal chemistry.

Introduction: The Unseen Value of a Versatile Building Block

In the landscape of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical intermediates and building blocks whose own "biological activity" lies in their potential for chemical transformation. This compound, with the CAS Number 188531-03-9, is a prime example of such a compound.

While not recognized for its own therapeutic effects, its fluorinated pyridine core is a highly sought-after scaffold in medicinal chemistry. The strategic placement of a fluorine atom on the pyridine ring can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide will delve into the practical applications of this compound as a starting material for the synthesis of potent antibacterial agents, providing researchers with both the conceptual framework and the practical methodologies to leverage this versatile intermediate.

The Significance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the drug.

-

Improved Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, locking it into a bioactive shape.

The pyridine ring itself is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall drug-like properties. The combination of a pyridine scaffold with fluorine substitution, as seen in this compound, therefore represents a powerful starting point for the design of novel therapeutics.

Synthetic Application: From Acetic Acid to a Potent Antibacterial Agent

To illustrate the utility of this compound, we will outline a representative synthetic pathway to a novel antibacterial agent. The following protocol describes the synthesis of a hypothetical, yet plausible, pyridone-based antibacterial, a class of compounds known to target bacterial DNA gyrase.

Synthetic Workflow

The overall synthetic strategy involves the conversion of the acetic acid moiety of this compound into a more complex side chain, followed by cyclization to form the pyridone core, and subsequent functionalization.

Caption: Synthetic workflow from this compound to a target antibacterial agent.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(3-Fluoropyridin-2-yl)acetyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Amidation with 4-Chloroaniline

-

Dissolve the crude 2-(3-Fluoropyridin-2-yl)acetyl chloride in anhydrous DCM (10 mL/mmol).

-

To this solution, add 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding amide.

Step 3: Intramolecular Cyclization to form the Dihydropyridinone Core

-

Dissolve the amide from Step 2 in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

-

Add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully quench the reaction with saturated NH4Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the product by recrystallization to obtain the dihydropyridinone.

Step 4: Aromatization and N-Alkylation

-

To a solution of the dihydropyridinone from Step 3 in a suitable solvent, add an appropriate oxidizing agent (e.g., DDQ or MnO2) to furnish the pyridone ring.

-

Following purification, dissolve the pyridone in anhydrous DMF (10 mL/mmol).

-

Add potassium carbonate (2.0 eq) and an alkylating agent (e.g., ethyl iodide, 1.2 eq).

-

Stir the reaction at 60 °C for 6 hours.

-

After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Purify the final compound by column chromatography to yield the target antibacterial agent.

Biological Evaluation of the Target Antibacterial Agent

The synthesized pyridone derivative is evaluated for its antibacterial activity against a panel of clinically relevant bacterial strains.

Proposed Mechanism of Action

The pyridone core of the target molecule is designed to mimic the binding of quinolone antibiotics to the bacterial DNA gyrase-DNA complex. The fluorinated pyridine moiety is expected to enhance binding affinity and cellular penetration.

Caption: Proposed mechanism of action of the target antibacterial agent.

In Vitro Antibacterial Activity Assay (MIC Determination)

Protocol:

-

Prepare a stock solution of the target compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The antibacterial activity of a series of synthesized analogs can be summarized in a table for easy comparison.

| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Target Agent 1 | Ethyl | 0.5 | 1 |

| Analog 2 | Propyl | 0.25 | 0.5 |

| Analog 3 | Cyclopropyl | 0.125 | 0.25 |

| Ciprofloxacin | - | 0.25 | 0.125 |

Conclusion: A Building Block for Future Therapies

This compound exemplifies a class of chemical intermediates whose value is realized through synthetic transformation. While it may not possess inherent biological activity, its fluorinated pyridine structure provides a robust starting point for the development of novel therapeutics with enhanced properties. The synthetic and biological evaluation workflows detailed in this guide offer a framework for researchers to unlock the potential of this and similar building blocks in the ongoing quest for new and effective medicines. The strategic use of such intermediates is a testament to the intricate and forward-thinking nature of modern drug discovery.

References

A comprehensive list of references would be compiled here based on the actual literature that underpins the general principles and specific reactions discussed. For the purpose of this guide, the references would include seminal papers on the role of fluorine in medicinal chemistry, reviews on pyridine-based antibacterial agents, and standard organic synthesis and microbiology textbooks.

potential mechanism of action of 2-(3-Fluoropyridin-2-YL)acetic acid

An In-Depth Technical Guide to Elucidating the Potential Mechanism of Action of 2-(3-Fluoropyridin-2-YL)acetic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] The compound this compound, a member of the fluorine-containing pyridine class of molecules, represents a promising yet underexplored chemical entity. While direct pharmacological data is not publicly available, its structural motifs—a pyridine ring and a carboxylic acid group—are prevalent in a multitude of bioactive compounds.[2] This guide puts forth a comprehensive, phased experimental strategy to systematically elucidate the potential mechanism of action (MoA) of this compound. The proposed workflow integrates in silico prediction, robust in vitro validation, and subsequent in vivo characterization, providing a self-validating framework for its pharmacological assessment.

Introduction: The Rationale for Investigation

The pyridine nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The addition of a fluorine atom can significantly modulate the electronic properties and metabolic stability of the parent molecule, often leading to improved drug-like characteristics.[5][6] Furthermore, the acetic acid moiety provides a potential interaction point with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.[7]

Given the absence of specific literature on this compound, a logical and systematic investigation is required to uncover its therapeutic potential. This document serves as a detailed roadmap for researchers to not only identify its molecular target(s) but also to understand the downstream cellular consequences of its action. The importance of elucidating the MoA early in the drug discovery process cannot be overstated, as it informs go/no-go decisions and guides further development.[8][9]

Structural Analysis and Hypothesis Generation

The structure of this compound presents several key features for consideration:

-

Pyridine Ring: A six-membered aromatic heterocycle that can participate in various non-covalent interactions with protein targets.[10]

-

Fluorine Substitution: The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen and influence binding interactions.[5]

-

Acetic Acid Side Chain: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and at physiological pH, will exist as a carboxylate anion, potentially forming salt bridges with positively charged amino acid residues in a binding pocket.[7]

Based on these features and the known activities of similar compounds, several primary hypotheses for the mechanism of action can be proposed:

-

Hypothesis 1: Enzyme Inhibition. The compound may act as an inhibitor of enzymes, particularly those with a catalytic pocket that can accommodate the pyridine and acetic acid moieties. Examples could include cyclooxygenases (COX-1/COX-2), histone deacetylases (HDACs), or various kinases.

-

Hypothesis 2: Receptor Modulation. It could function as an agonist or antagonist at a specific receptor, such as a G-protein coupled receptor (GPCR) or a nuclear receptor.

-

Hypothesis 3: Disruption of Protein-Protein Interactions. The compound might bind at the interface of two interacting proteins, thereby modulating a signaling pathway.

A Phased Experimental Approach to MoA Elucidation

A multi-phased approach is proposed to systematically investigate the mechanism of action, with each phase building upon the findings of the previous one.

Phase I: In Silico and In Vitro Target Identification

The initial phase focuses on generating a list of potential protein targets through computational and high-throughput screening methods.

3.1. In Silico Target Prediction:

Computational methods, often referred to as in silico target fishing, can provide initial hypotheses about the biological targets of a small molecule.[11][12]

-

Protocol 1: Reverse Docking and Pharmacophore Screening

-

Generate a 3D conformer of this compound.

-

Utilize a reverse docking platform (e.g., PharmMapper, idTarget) to screen the compound against a comprehensive database of protein binding sites.[13]

-

Concurrently, develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic ring, negative ionizable group).

-

Screen this pharmacophore model against a database of protein structures to identify proteins with complementary features.

-

Analyze and rank the potential targets based on docking scores, binding energy calculations, and pharmacophore fit.

-

3.2. Broad-Spectrum In Vitro Screening:

Parallel to in silico efforts, broad screening against panels of common drug targets can provide direct evidence of interaction.

-

Protocol 2: Kinase and GPCR Profiling

-

Submit the compound for screening against a large panel of human kinases (e.g., Eurofins DiscoverX KINOMEscan™).

-

Simultaneously, screen the compound for binding and functional activity against a panel of GPCRs (e.g., PerkinElmer GPCR screens).

-

Analyze the results to identify any significant "hits" (i.e., proteins where the compound shows potent binding or functional modulation).

-

-

Protocol 3: Phenotypic Screening

-

Employ high-content imaging or other phenotypic screening platforms to assess the compound's effect on various cellular models (e.g., cancer cell lines, immune cells).

-

Monitor for specific cellular changes, such as apoptosis, cell cycle arrest, changes in morphology, or modulation of inflammatory markers.

-

The results of phenotypic screens can provide clues about the underlying mechanism and the pathways being affected.[8]

-

Diagram 1: Phase I Experimental Workflow

Caption: Workflow for the initial identification of potential targets for this compound.

Phase II: Cellular and Biochemical Validation

Once a prioritized list of potential targets is generated, the next phase is to validate these interactions and understand their functional consequences in a cellular context.

-

Protocol 4: Target Engagement Assays

-

For the top-ranked putative targets, perform direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm a direct interaction and determine the binding affinity (KD).

-

In a cellular context, utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages with its target inside the cell.

-

-

Protocol 5: Functional Enzyme/Receptor Assays

-

If the target is an enzyme, perform in vitro enzyme activity assays to determine if the compound acts as an inhibitor or activator and to calculate its IC50 or EC50 value.

-

If the target is a receptor, conduct functional assays (e.g., calcium flux, cAMP measurement) to characterize the compound as an agonist, antagonist, or allosteric modulator.

-

-

Protocol 6: Downstream Signaling Pathway Analysis

-

Treat relevant cell lines with the compound at various concentrations and time points.

-

Perform Western blotting or proteomic analysis to examine the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the putative target.[14] For example, if the target is a kinase in the MAPK pathway, probe for changes in phosphorylated ERK, JNK, and p38.

-

Diagram 2: Hypothetical Kinase Inhibition Pathway

Caption: A potential signaling pathway modulated by the compound, assuming it inhibits a target kinase.

Phase III: In Vivo Characterization

The final phase involves evaluating the compound's activity in a whole-organism context to confirm the mechanism of action and assess its therapeutic potential.[15]

-

Protocol 7: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

Administer the compound to a suitable animal model (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).

-

Collect blood samples at various time points to determine the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).[15]

-

In parallel, collect tissue samples (including the target organ/tumor) to measure target engagement and modulation of downstream biomarkers identified in Phase II. This establishes a PK/PD relationship.

-

-

Protocol 8: Efficacy Studies in Disease Models

-

Based on the validated mechanism of action, select an appropriate animal model of disease (e.g., a xenograft model for cancer, a collagen-induced arthritis model for inflammation).

-

Treat the animals with the compound at a dose and schedule informed by the PK/PD studies.

-

Monitor for therapeutic efficacy (e.g., tumor growth inhibition, reduction in inflammatory markers) and assess any potential toxicity.

-

Data Presentation and Interpretation

Throughout this investigative process, all quantitative data should be meticulously recorded and summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

| Assay Type | Target/Cell Line | Endpoint | Result |

| Kinase Assay | Kinase X | IC50 | 50 nM |

| Binding Assay | Kinase X | KD | 25 nM |

| Cell Proliferation | Cancer Cell Line Y | GI50 | 200 nM |

| Western Blot | Cancer Cell Line Y | p-Protein Z | Decrease at 100 nM |

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure suggests significant potential for biological activity. The systematic, multi-phased approach outlined in this guide provides a robust framework for its investigation. By integrating computational prediction with rigorous biochemical, cellular, and in vivo validation, researchers can effectively identify its molecular target(s), unravel its mechanism of action, and ultimately determine its potential as a novel therapeutic agent. This structured approach ensures scientific integrity and provides a clear path from initial hypothesis to preclinical proof-of-concept.

References

-

ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. In: Methods in Molecular Biology. Springer New York.

- Choudhary, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Daina, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.

- Google Patents. (Year). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.

- Frontiers in Pharmacology. (2024). Editorial: What does experimental pharmacology and drug discovery look like in 2035?. PMC.

-

RSC Publishing. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Retrieved from [Link]

- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

-

Allucent. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

- NIH. (n.d.). 2-Pyridineacetic acid | C7H7NO2 | CID 85318. PubChem.

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

ScienceDirect. (2025). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

-

Universität Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

- Terstappen, G. C. (2020).

-

MDPI. (2020). Recent Advances in In Silico Target Fishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

Biognosys. (n.d.). Mechanism of Action Studies. Retrieved from [Link]

-

OUCI. (2018). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

- ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.

-

ScienceDirect. (Year). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 7. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 14. Mechanism of Action Studies - Biognosys [biognosys.com]

- 15. admescope.com [admescope.com]

An In-depth Technical Guide to 2-(3-Fluoropyridin-2-YL)acetic acid and its Derivatives

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluoropyridin-2-YL)acetic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and characterization. The primary focus will be on the rationale and methodologies for the derivatization of this core structure to develop novel therapeutic agents, with a particular emphasis on its potential applications as a scaffold for selective cyclooxygenase-2 (COX-2) inhibitors and as a building block for Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecule in their discovery programs.

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a multitude of pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into a pyridine ring, these effects are further modulated by the nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the electronic distribution of the aromatic system.

This compound emerges as a particularly compelling scaffold. The positional arrangement of the fluorine atom, the carboxylic acid moiety, and the pyridine nitrogen offers a unique three-dimensional array of functionalities for molecular recognition and chemical derivatization. This guide will explore the synthesis of this core molecule and its subsequent elaboration into derivatives with the potential to address key therapeutic challenges.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the core molecule is fundamental to its application in drug design and development.

| Property | Value | Source |

| CAS Number | 1000524-32-2 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Predicted Boiling Point | 259.0 ± 25.0 °C | [2] |

| Predicted Density | 1.357 ± 0.06 g/cm³ | [2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [2] |

| Predicted LogP | 0.8478 | [2] |

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves the preparation of ethyl 2-(3-fluoropyridin-2-yl)acetate followed by its hydrolysis to the desired carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are representative, non-validated protocols based on general organic chemistry principles. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of Ethyl 2-(3-fluoropyridin-2-yl)acetate

-

Rationale: This step involves a cross-coupling reaction to form the carbon-carbon bond between the pyridine ring and the acetate moiety. Various palladium-catalyzed cross-coupling reactions could be employed.

-

Procedure:

-

To a solution of 2-chloro-3-fluoropyridine (1.0 eq) in a suitable solvent (e.g., THF, dioxane), add a source of the acetate group, such as the zinc enolate of ethyl acetate or a silyl ketene acetal.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture, quench with a suitable aqueous solution, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(3-fluoropyridin-2-yl)acetate.

-

Protocol 2: Hydrolysis of Ethyl 2-(3-fluoropyridin-2-yl)acetate

-

Rationale: The ester is hydrolyzed to the carboxylic acid under either basic or acidic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible.[3][4]

-

Procedure (Basic Hydrolysis):

-

Dissolve ethyl 2-(3-fluoropyridin-2-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol, THF) and water.[5]

-

Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.1 - 2.0 eq).[5]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the ester is fully consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring, a singlet or AB quartet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The coupling patterns and chemical shifts of the pyridine protons will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (155.13 g/mol ).[6] High-resolution mass spectrometry would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a sharp and strong absorption around 1700 cm⁻¹ for the C=O stretching of the carbonyl group, and characteristic bands for the C-F bond and the aromatic pyridine ring.[7][8][9]

Derivatives and Applications in Drug Discovery

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic applications. Two particularly promising avenues are the development of selective COX-2 inhibitors and the construction of PROTACs for targeted protein degradation.

Selective Cyclooxygenase-2 (COX-2) Inhibitors

4.1.1. Rationale and Mechanism of Action

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[10] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation.[7][10] Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[10][11]

Caption: Mechanism of action of selective COX-2 inhibitors.

4.1.2. Design of Derivatives

The carboxylic acid moiety of this compound can be readily converted to a variety of functional groups, such as amides, esters, and heterocycles, which can serve as key pharmacophoric elements for binding to the active site of COX-2. The fluoropyridine ring can be further functionalized to optimize binding interactions and pharmacokinetic properties. Structure-activity relationship (SAR) studies of known COX-2 inhibitors can guide the design of novel derivatives.[1][10][12]

Protocol 3: Amide Coupling for Derivative Synthesis

-

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to link a carboxylic acid with an amine, allowing for the exploration of a wide range of chemical diversity.

-

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by chromatography or recrystallization to obtain the desired amide derivative.

-

Building Blocks for Proteolysis-Targeting Chimeras (PROTACs)

4.2.1. Rationale and Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[13] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase.[13][14] This proximity induces the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.[14][15]

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs.

4.2.2. Design of Derivatives

This compound can be incorporated into a PROTAC as part of the linker or as a component of the POI or E3 ligase ligand. The carboxylic acid provides a convenient handle for attaching the linker, which is a critical component for optimizing the formation and stability of the ternary complex. The fluoropyridine moiety can be used to fine-tune the physicochemical properties of the PROTAC, such as its solubility and cell permeability. The synthesis of PROTACs is a multi-step process that requires careful planning and execution.[3][8][16]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the development of novel therapeutic agents. Its unique combination of a fluorinated pyridine ring and a reactive carboxylic acid handle makes it an attractive starting point for the synthesis of selective COX-2 inhibitors and targeted protein degraders. The continued exploration of derivatives of this core structure holds significant promise for addressing unmet medical needs in inflammation, oncology, and other disease areas. Future research should focus on the development of efficient and scalable synthetic routes to this molecule and its key intermediates, as well as the systematic exploration of its derivatization to generate libraries of compounds for biological screening.

References

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. Available at: [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2025-08-07). ResearchGate. Available at: [Link]

-

13C-nmr Chemical Shifts of 1, 2, and 3. ResearchGate. Available at: [Link]

-

Mass Spectrometry and Infrared Spectroscopy. Available at: [Link]

-

Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. Available at: [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. Available at: [Link]

-

Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. PubMed. Available at: [Link]

-

Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Digital Discovery (RSC Publishing). Available at: [Link]

-

Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. PubMed. Available at: [Link]

-

PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras. PubMed. Available at: [Link]

-

Synthesis of A. 2-(3-Pyridinyloxy)acetic acid, ethyl ester. PrepChem.com. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available at: [Link]

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. Available at: [Link]

-

11: Infrared Spectroscopy and Mass Spectrometry. eCampusOntario Pressbooks. Available at: [Link]

-

Synthesis of the Ethyl Esters of 4-(3-Pyridyl)- and 4-(4-Pyridyl)-2-oxobutenoic Acids. (2025-08-05). ResearchGate. Available at: [Link]

- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.

-

Recent Advances in PROTACs for Drug Targeted Protein Research. MDPI. Available at: [Link]

-

Fluoroacetic acid - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Recent advances in targeted protein degraders as potential therapeutic agents. PMC. Available at: [Link]

-

Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company. Available at: [Link]

-

Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.

-

Ester to Acid - Common Conditions. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. brieflands.com [brieflands.com]

- 6. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules - Digital Discovery (RSC Publishing) [pubs.rsc.org]

solubility of 2-(3-Fluoropyridin-2-YL)acetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(3-Fluoropyridin-2-YL)acetic Acid in Organic Solvents

Authored by: Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. By understanding the physicochemical properties of this compound and employing robust experimental techniques, researchers can generate the reliable solubility data necessary for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a marketable therapeutic, few physicochemical properties are as fundamental as solubility. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly impacts an API's bioavailability and therapeutic efficacy.[1][2] For oral dosage forms, an API must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low and variable absorption, hindering the development of a promising therapeutic agent.[3]

Organic solvents play a crucial role throughout the drug development process, from synthesis and purification to the formulation of final dosage forms. Therefore, a thorough understanding of an API's solubility in a range of organic solvents is essential for process optimization, formulation development, and ensuring product quality and stability.[4][5] This guide will focus specifically on this compound, a compound of interest in medicinal chemistry, and provide a framework for assessing its solubility profile.

Physicochemical Properties of this compound

To understand the solubility behavior of this compound, it is essential to first consider its key physicochemical properties. These properties provide clues as to which solvents are likely to be effective and help in designing appropriate solubility studies.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | [6] |

| Molecular Weight | 155.13 g/mol | [6] |

| pKa (Predicted) | 3.65 ± 0.10 | [7] |

| LogP (Predicted) | 0.8478 | [6] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

The presence of a carboxylic acid group (pKa ~3.65) indicates that the solubility of this compound will be highly pH-dependent in aqueous solutions. In organic solvents, the molecule's polarity, arising from the fluorine atom, the pyridine ring, and the carboxylic acid, will govern its interactions with the solvent molecules. The predicted LogP value suggests a moderate lipophilicity.

Theoretical Considerations for Solubility

The adage "like dissolves like" is a fundamental principle in solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. For this compound, we can anticipate its solubility in a range of organic solvents based on their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to effectively solvate the carboxylic acid and pyridine nitrogen of the target molecule, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and are good hydrogen bond acceptors. They should be capable of dissolving this compound, although perhaps to a different extent than protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be low.

Experimental Determination of Thermodynamic Solubility